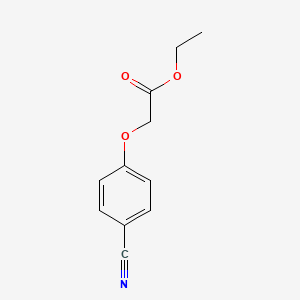
2-(4-氰基苯氧基)乙酸乙酯
概述
描述
Ethyl 2-(4-cyanophenoxy)acetate is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It serves as a precursor for the synthesis of diverse chemical entities with biological and industrial significance.
Synthesis Analysis
The synthesis of Ethyl 2-(4-cyanophenoxy)acetate involves the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group to yield the target synthon. This synthesis is characterized by its simplicity and the absence of complex reaction conditions, leading to highly pure product crystals (Altowyan et al., 2022).
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-cyanophenoxy)acetate has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography. The compound crystallizes in the triclinic system, with detailed analysis revealing important non-covalent interactions contributing to its molecular packing (Altowyan et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of Ethyl 2-(4-cyanophenoxy)acetate is highlighted by its use in the synthesis of hydroxamic acids and ureas through Lossen rearrangement. This process achieves good yields without racemization under mild conditions, demonstrating the compound's utility in organic synthesis (Thalluri et al., 2014).
Physical Properties Analysis
Ethyl 2-(4-cyanophenoxy)acetate's physical properties, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. However, specific details on these properties require further investigation to provide a comprehensive understanding.
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, and reactivity towards various organic and inorganic reagents, are essential for its application in synthetic chemistry. Its role as a precursor for the synthesis of dual hypoglycemic agents underscores its chemical versatility and potential for the development of novel therapeutic agents (Altowyan et al., 2022).
科学研究应用
合成和药理研究
2-(4-氰基苯氧基)乙酸乙酯及其衍生物因其药理作用而受到研究,特别关注它们对中枢神经系统的影响。研究表明,这些化合物表现出镇静作用,随着乙基对氰基苯氧基乙酸酯上取代的甲基数量的增加,镇静作用会增强。这表明亲脂性增加,因此对中枢神经系统的固定作用增强 (Kirkiacharian 等,1989)。
合成和结构分析
与 2-(4-氰基苯氧基)乙酸乙酯密切相关的 2-(4-氨基苯氧基)乙酸乙酯已被合成作为新型降血糖剂的构建模板。该合成涉及简单的烷基化,然后选择性还原,得到非常纯净的晶体。该产物的结构通过各种光谱方法和 X 射线晶体结构测定得到彻底表征,为其分子相互作用和在药物化学中的潜在应用提供了有价值的见解 (Altowyan 等,2022)。
抑制腐蚀
2-(4-氰基苯氧基)乙酸乙酯的衍生物已显示出作为盐酸溶液中低碳钢的缓蚀剂的潜力。这些衍生物,例如 2-(4-(3-(4-氟苯基)丙烯酰基)苯氧基)乙酸乙酯,表现出高抑制活性和粘附在低碳钢表面,遵循朗缪尔吸附模型。通过各种实验技术和计算研究证实了它们作为抑制剂的有效性,突出了它们在工业应用中的效用 (Lgaz 等,2017)。
安全和危害
Ethyl 2-(4-cyanophenoxy)acetate is classified as a dangerous substance. It has hazard statements H301-H311-H330, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
属性
IUPAC Name |
ethyl 2-(4-cyanophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFHLRZVOQASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952436 | |
| Record name | Ethyl (4-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-cyanophenoxy)acetate | |
CAS RN |
30041-95-3 | |
| Record name | Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30041-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (4-cyanophenoxy)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030041953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)
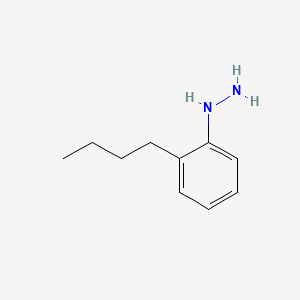
![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)
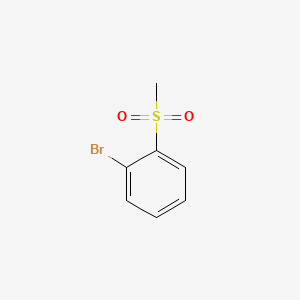
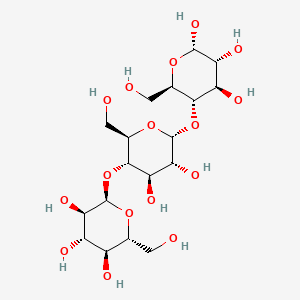
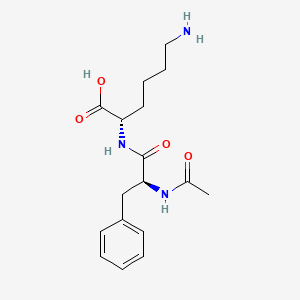
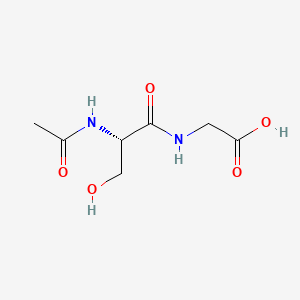
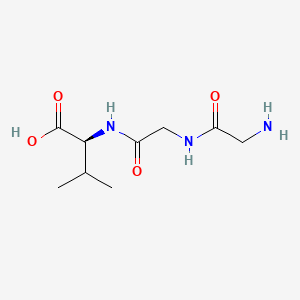
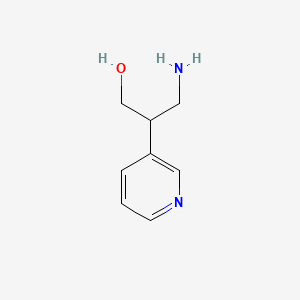
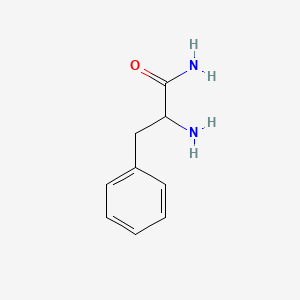
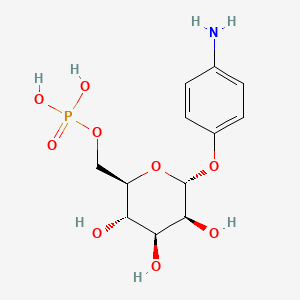
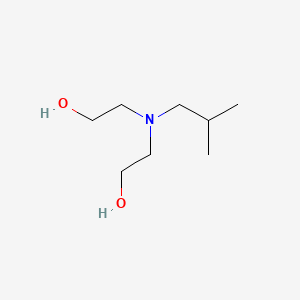
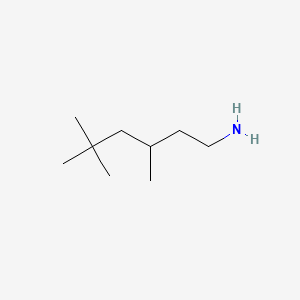
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)